molecular formula C10H10BrF B15316332 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Cat. No.: B15316332
M. Wt: 229.09 g/mol
InChI Key: LTAHFJDBUDCYGF-UHFFFAOYSA-N
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Description

6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is an organic compound that features a bromomethyl group and a fluorine atom attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method involves the bromination of 4-fluoro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group, altering the compound’s properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene depends on its specific application and the target molecules it interacts with. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target proteins or nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(bromomethyl)-4-chloro-2,3-dihydro-1H-indene
  • 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene
  • 6-(bromomethyl)-4-iodo-2,3-dihydro-1H-indene

Uniqueness

6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both a bromomethyl group and a fluorine atom. The fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs. The combination of these functional groups makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10BrF/c11-6-7-4-8-2-1-3-9(8)10(12)5-7/h4-5H,1-3,6H2

InChI Key

LTAHFJDBUDCYGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)CBr)F

Origin of Product

United States

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